N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
Description
N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a furopyrimidinone core fused with a substituted phenylacetamide moiety. The molecule comprises two key regions:
- A 3-chloro-2-fluorophenyl group attached via an acetamide linker.
- A furo[3,4-d]pyrimidinone scaffold substituted with a 4-methylphenyl group at position 4 and two ketone oxygen atoms at positions 2 and 5.
This compound shares structural motifs with bioactive molecules, including polyheterocyclic systems (e.g., pyrimidinones) and halogenated aromatic rings, which are common in pharmaceuticals and ligands due to their electronic and steric properties .
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-11-5-7-12(8-6-11)19-17-15(10-30-20(17)28)26(21(29)25-19)9-16(27)24-14-4-2-3-13(22)18(14)23/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLIHLDXARBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including cytotoxicity against cancer cell lines and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 392.84 g/mol
CAS Number: 1251619-70-1 .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis via caspase activation |
| HeLa | 34 | Disruption of mitochondrial membrane potential |
| MCF-7 | 59 | Cell cycle arrest and apoptosis |
The compound appears to exert its effects through several mechanisms:
- Induction of Apoptosis:
- Cell Cycle Arrest:
- Mitochondrial Dysfunction:
Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of the compound revealed that modifications to the phenyl groups significantly influenced cytotoxicity. The most potent derivatives exhibited IC50 values below 100 μM across multiple cancer cell lines .
Study 2: Apoptotic Pathway Investigation
Another investigation focused on the apoptotic pathways activated by the compound. Researchers found that treatment led to increased caspase activity and morphological changes consistent with apoptosis (e.g., cell shrinkage and detachment) in treated cells .
Scientific Research Applications
The compound has been studied for its potential therapeutic effects. The following sections summarize its applications based on recent research findings.
Anticancer Activity
Recent studies have indicated that similar compounds with furo[3,4-d]pyrimidine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A related compound demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, suggesting that N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may exhibit similar properties .
Antimicrobial Properties
Compounds with structural similarities have shown promising antibacterial activity:
- Activity Against Bacteria : Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus.
- Research Findings : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Substituent Effects : Modifications on the phenyl rings and the furo[3,4-d]pyrimidine core can enhance potency and selectivity against specific biological targets.
- Comparative Analysis : A systematic study comparing various derivatives has shown that substitutions at specific positions can lead to improved efficacy against targeted diseases .
Comparison with Similar Compounds
Spectroscopic Data
Crystallographic and Molecular Packing Analysis
While crystallographic data for the target compound is unavailable, insights can be drawn from N-(3,4-difluorophenyl)acetamide derivatives :
- Dihedral Angles: The 3-chloro-2-fluorophenyl and furopyrimidinone rings may adopt a non-planar conformation (dihedral angle >60°), reducing π-π stacking but favoring hydrogen bonding.
- Hydrogen Bonding: Likely N–H⋯O interactions between the acetamide NH and pyrimidinone ketone, stabilizing the crystal lattice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
